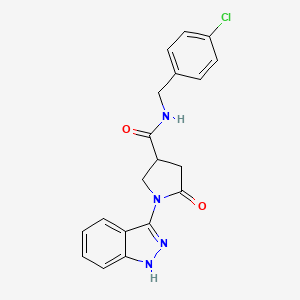
N-(4-chlorobenzyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, an indazole moiety, and a pyrrolidinecarboxamide core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the indazole core with 4-chlorobenzyl chloride under basic conditions.
Formation of the Pyrrolidinecarboxamide Core: This is typically done through the reaction of the intermediate with a suitable pyrrolidine derivative, followed by amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-CHLOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylbenzyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
- N-(4-Fluorobenzyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
- N-(4-Bromobenzyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
Uniqueness
N-(4-CHLOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzyl group, leading to variations in their properties and applications.
Properties
Molecular Formula |
C19H17ClN4O2 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H17ClN4O2/c20-14-7-5-12(6-8-14)10-21-19(26)13-9-17(25)24(11-13)18-15-3-1-2-4-16(15)22-23-18/h1-8,13H,9-11H2,(H,21,26)(H,22,23) |
InChI Key |
QFDZPCHKHPIRID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


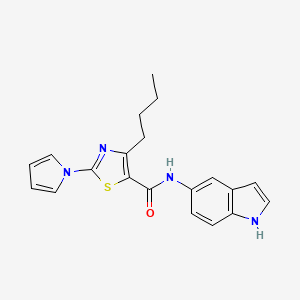
![3-{[(4-Bromophenyl)sulfonyl]amino}-N-(2-oxotetrahydro-3-thiophenyl)propanamide](/img/structure/B11012152.png)
![N-benzyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B11012153.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11012161.png)
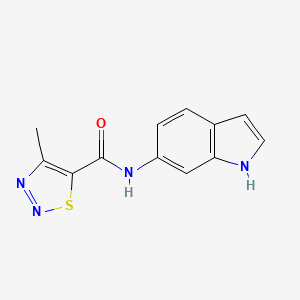
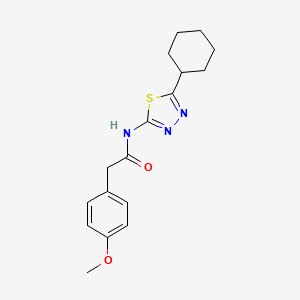
![(2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B11012193.png)
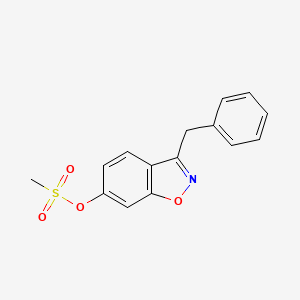
![(2E)-2-methyl-3-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11012200.png)
![N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-beta-alanine](/img/structure/B11012211.png)
![Ethyl (2-{[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11012218.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11012237.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B11012239.png)
![1-(2,4-dimethoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11012240.png)
